molecular formula C19H23ClN2O3S B296831 2-{3-chloro-4-methyl[(4-methylphenyl)sulfonyl]anilino}-N-propylacetamide

2-{3-chloro-4-methyl[(4-methylphenyl)sulfonyl]anilino}-N-propylacetamide

Cat. No. B296831
M. Wt: 394.9 g/mol
InChI Key: KZIWEDIATNLEOD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-{3-chloro-4-methyl[(4-methylphenyl)sulfonyl]anilino}-N-propylacetamide, also known as CMMPA, is a chemical compound with potential application in scientific research. It is a derivative of the sulfonamide family of compounds and has been shown to have interesting biochemical and physiological effects. In

Mechanism of Action

The mechanism of action of 2-{3-chloro-4-methyl[(4-methylphenyl)sulfonyl]anilino}-N-propylacetamide involves the binding of the compound to the active site of the target enzyme. This binding causes a conformational change in the enzyme which inhibits its activity. In the case of carbonic anhydrase IX, 2-{3-chloro-4-methyl[(4-methylphenyl)sulfonyl]anilino}-N-propylacetamide binds to the zinc ion in the active site of the enzyme, which is essential for its catalytic activity. This binding prevents the enzyme from functioning properly and inhibits the growth of cancer cells.
Biochemical and Physiological Effects
In addition to its inhibitory effects on enzymes, 2-{3-chloro-4-methyl[(4-methylphenyl)sulfonyl]anilino}-N-propylacetamide has been shown to have other biochemical and physiological effects. It has been shown to have anti-inflammatory effects by inhibiting the production of inflammatory cytokines such as IL-6 and TNF-α. Additionally, 2-{3-chloro-4-methyl[(4-methylphenyl)sulfonyl]anilino}-N-propylacetamide has been shown to have antioxidant effects by scavenging free radicals and reducing oxidative stress.

Advantages and Limitations for Lab Experiments

One advantage of using 2-{3-chloro-4-methyl[(4-methylphenyl)sulfonyl]anilino}-N-propylacetamide in lab experiments is its potency as an inhibitor of enzymes. This allows for the use of lower concentrations of the compound, which reduces the risk of toxicity and side effects. Additionally, 2-{3-chloro-4-methyl[(4-methylphenyl)sulfonyl]anilino}-N-propylacetamide has been shown to have good solubility in water, which makes it easy to work with in lab experiments.
One limitation of using 2-{3-chloro-4-methyl[(4-methylphenyl)sulfonyl]anilino}-N-propylacetamide in lab experiments is its specificity for certain enzymes. While this specificity can be an advantage in certain situations, it can also limit the usefulness of the compound in other experiments. Additionally, the inhibitory effects of 2-{3-chloro-4-methyl[(4-methylphenyl)sulfonyl]anilino}-N-propylacetamide on enzymes can be reversible in some cases, which can complicate the interpretation of experimental results.

Future Directions

There are several potential future directions for the use of 2-{3-chloro-4-methyl[(4-methylphenyl)sulfonyl]anilino}-N-propylacetamide in scientific research. One direction is the development of 2-{3-chloro-4-methyl[(4-methylphenyl)sulfonyl]anilino}-N-propylacetamide-based drugs for the treatment of cancer and neurological disorders. Another direction is the exploration of the antioxidant and anti-inflammatory effects of 2-{3-chloro-4-methyl[(4-methylphenyl)sulfonyl]anilino}-N-propylacetamide for the treatment of other diseases such as cardiovascular disease and diabetes. Additionally, further research is needed to better understand the mechanism of action of 2-{3-chloro-4-methyl[(4-methylphenyl)sulfonyl]anilino}-N-propylacetamide and its potential interactions with other compounds.

Synthesis Methods

The synthesis of 2-{3-chloro-4-methyl[(4-methylphenyl)sulfonyl]anilino}-N-propylacetamide involves the reaction of 3-chloro-4-methylbenzenesulfonyl chloride with 2-amino-N-propylacetamide in the presence of a base such as triethylamine. The reaction proceeds through the formation of an intermediate sulfonamide which is then converted to 2-{3-chloro-4-methyl[(4-methylphenyl)sulfonyl]anilino}-N-propylacetamide through the addition of the propylacetamide group. The final product is obtained through purification by column chromatography.

Scientific Research Applications

2-{3-chloro-4-methyl[(4-methylphenyl)sulfonyl]anilino}-N-propylacetamide has potential application in scientific research due to its ability to inhibit the activity of certain enzymes. It has been shown to be a potent inhibitor of carbonic anhydrase IX, an enzyme that is overexpressed in many types of cancer cells. This makes 2-{3-chloro-4-methyl[(4-methylphenyl)sulfonyl]anilino}-N-propylacetamide a potential candidate for the development of anticancer drugs. Additionally, 2-{3-chloro-4-methyl[(4-methylphenyl)sulfonyl]anilino}-N-propylacetamide has been shown to have inhibitory effects on other enzymes such as acetylcholinesterase and butyrylcholinesterase, which are involved in the regulation of neurotransmitters in the brain. This makes 2-{3-chloro-4-methyl[(4-methylphenyl)sulfonyl]anilino}-N-propylacetamide a potential candidate for the development of drugs for the treatment of neurological disorders such as Alzheimer's disease.

properties

Molecular Formula

C19H23ClN2O3S

Molecular Weight

394.9 g/mol

IUPAC Name

2-(3-chloro-4-methyl-N-(4-methylphenyl)sulfonylanilino)-N-propylacetamide

InChI

InChI=1S/C19H23ClN2O3S/c1-4-11-21-19(23)13-22(16-8-7-15(3)18(20)12-16)26(24,25)17-9-5-14(2)6-10-17/h5-10,12H,4,11,13H2,1-3H3,(H,21,23)

InChI Key

KZIWEDIATNLEOD-UHFFFAOYSA-N

SMILES

CCCNC(=O)CN(C1=CC(=C(C=C1)C)Cl)S(=O)(=O)C2=CC=C(C=C2)C

Canonical SMILES

CCCNC(=O)CN(C1=CC(=C(C=C1)C)Cl)S(=O)(=O)C2=CC=C(C=C2)C

Origin of Product

United States

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